The synthesis of tetrakis(diethylamino)silane typically involves several methods, with one common approach being the reaction of tetrachlorosilane with diethylamine in the presence of a reducing agent like magnesium. The following steps outline a general synthesis procedure:
The yield from such reactions can vary but often reaches above 80% under optimized conditions .
The molecular structure of tetrakis(diethylamino)silane consists of a central silicon atom bonded to four diethylamino groups. Each diethylamino group contributes two carbon atoms, five hydrogen atoms, and one nitrogen atom. The structure can be represented as follows:
This configuration results in a tetrahedral geometry around the silicon atom due to sp³ hybridization. The presence of nitrogen atoms in the amino groups contributes to the compound's reactivity and interaction with other chemical species .
Tetrakis(diethylamino)silane exhibits several notable chemical reactions:
These reactions highlight its utility in material science and semiconductor industries.
The mechanism by which tetrakis(diethylamino)silane acts primarily involves its ability to donate silicon and nitrogen during chemical reactions. When subjected to hydrolysis or oxidation:
This dual reactivity makes it valuable for producing silicon-based materials .
Tetrakis(diethylamino)silane possesses several important physical and chemical properties:
These properties are crucial for its application in various industrial processes .
Tetrakis(diethylamino)silane finds numerous applications across different fields:
Its versatility makes it an essential compound in modern chemical manufacturing and research environments .
Tetrakis(diethylamino)silane (chemical formula: C₁₆H₄₀N₄Si; IUPAC name: N,N,N′,N′,N′′,N′′,N′′′,N′′′-octaethylsilane-1,1,1,1-tetraamine), hereafter designated TDEAS, belongs to the class of tetraaminosilanes characterized by four diethylamino substituents (-N(C₂H₅)₂) bonded to a central silicon atom. Its molecular structure features a tetrahedral silicon center coordinated to nitrogen atoms, creating a sterically crowded configuration due to the ethyl groups. The silicon-nitrogen bond length typically ranges between 1.72–1.75 Å, slightly shorter than standard Si-N bonds due to partial π-donation from nitrogen lone pairs to silicon d-orbitals (pπ-dπ interaction) [2] [10]. This electronic delocalization enhances thermal stability but reduces susceptibility to nucleophilic attack compared to chlorosilanes.
Table 1: Fundamental Molecular Properties of Tetrakis(diethylamino)silane
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₆H₄₀N₄Si | Defines elemental composition |
Molar Mass | 332.60 g/mol | Critical for stoichiometric calculations |
Coordination Geometry | Tetrahedral around Si | Determines spatial reactivity |
Silicon-Nitrogen Bond Length | ~1.73 Å (avg) | Influences bond strength and reactivity |
Steric Demand | High | Affects vapor pressure and ligand exchange kinetics |
The molecule exhibits significant steric bulk, lowering its melting point and increasing volatility—essential for vapor-phase deposition processes. Its surface energy is reduced due to the hydrophobic ethyl groups, promoting self-limiting adsorption on oxide surfaces. Unlike chlorosilanes, TDEAS releases no corrosive byproducts during decomposition, making it preferable for semiconductor manufacturing [4] [10]. Nuclear magnetic resonance (NMR) spectroscopy shows a characteristic ²⁹Si resonance near -40 ppm, confirming tetracoordinate silicon [10].
Table 2: Bonding Characteristics in TDEAS vs. Reference Silanes
Compound | Si-N Bond Strength (kJ/mol) | Bond Length (Å) | Electronegativity Difference (Si-N) |
---|---|---|---|
Tetrakis(diethylamino)silane | ~439 | 1.73 | 0.65 (Si: 1.90; N: 3.04) |
Hexamethyldisilazane | ~360 | 1.74 | 0.65 |
Silicon Tetrachloride | N/A | N/A | 1.26 (Si: 1.90; Cl: 3.16) |
TDEAS emerged as a critical derivative within organosilicon chemistry, a field catalyzed by Charles Friedel and James Crafts’ 1863 synthesis of tetraethylsilane [2] . Frederic Stanley Kipping’s early 20th-century research on silicon-carbon bonds laid foundational principles for silicon-nitrogen systems, though his focus remained on silicones [2] . The 1940s witnessed pivotal industrial advancements, notably Eugene Rochow’s direct process for synthesizing chlorosilanes from silicon and methyl chloride, which enabled scalable production of silicone precursors [2] [6].
1950s–1970s: Aminosilane Synthesis BreakthroughsThe limitations of chlorosilanes—corrosiveness and high reaction temperatures—drove research into aminosilanes. The synthesis of tetrakis(dialkylamino)silanes exploited transamination reactions, where ammonia or primary amines reacted with chlorosilanes under controlled conditions. This yielded thermally stable, halogen-free precursors ideal for niche applications [10].
1980s–1990s: Semiconductor-Driven InnovationThe rise of chemical vapor deposition (CVD) and atomic layer deposition (ALD) for microelectronics necessitated precursors with high purity, moderate reactivity, and sufficient volatility. TDEAS and analogs like tetrakis(dimethylamido)silane gained prominence due to:
Commercial production began in the 1990s to support semiconductor scaling, aligning with transition from planar to 3D device architectures [4].
Atomic Layer Deposition of Silicon Oxide
TDEAS serves as a high-precision precursor for silicon dioxide (SiO₂) films in sub-10 nm semiconductor nodes. Its reactivity with ozone (O₃) or plasma-activated oxygen enables self-limiting growth within ALD temperature windows (250°C–350°C) [4]. Key advantages include:
Table 3: ALD Process Parameters Using TDEAS and O₃
Parameter | Optimal Range | Effect on Film Properties |
---|---|---|
Deposition Temperature | 250°C–350°C | Lower: Incomplete ligand removal; Higher: CVD-like growth |
TDEAS Dose | 5×10⁶ Langmuir | Ensures surface saturation |
O₃ Dose | 5×10⁷ Langmuir | Oxidizes adsorbed precursors fully |
Growth Rate/Cycle | ~0.10 nm | Enables angstrom-level thickness control |
Silicon-Alloyed Functional Coatings
TDEAS acts as a silicon source in ternary nitride systems like titanium silicon nitride (TiSiN):
Surface Functionalization and Nanomaterial Synthesis
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4